molecular formula C16H17N3O B3788908 2-[4-(piperidin-1-ylcarbonyl)phenyl]pyrazine

2-[4-(piperidin-1-ylcarbonyl)phenyl]pyrazine

Cat. No.: B3788908
M. Wt: 267.33 g/mol
InChI Key: DUSMDRMQZQLFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-(piperidin-1-ylcarbonyl)phenyl]pyrazine” is a complex organic molecule that contains a pyrazine ring, a phenyl ring, and a piperidine ring . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Piperidine is a widely used secondary amine. It is a cyclic organic compound that consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazine ring, the introduction of the phenyl ring, and the attachment of the piperidine ring. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyrazine ring, a phenyl ring, and a piperidine ring. The exact structure would depend on the positions of these rings relative to each other .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Piperidine derivatives are known to participate in a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, a related compound, [2-(Piperidin-1-ylcarbonyl)phenyl]amine, has a molecular weight of 204.27 and a melting point of 77-79°C .

Mechanism of Action

The mechanism of action of “2-[4-(piperidin-1-ylcarbonyl)phenyl]pyrazine” would depend on its specific biological or chemical activity. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety and Hazards

The safety and hazards associated with “2-[4-(piperidin-1-ylcarbonyl)phenyl]pyrazine” would depend on its specific properties. For example, many piperidine derivatives are known to be irritants .

Future Directions

The future directions for research on “2-[4-(piperidin-1-ylcarbonyl)phenyl]pyrazine” would likely involve further exploration of its synthesis, properties, and potential applications. Piperidine derivatives are an important area of research in drug discovery, and there is ongoing interest in developing new synthetic methods and exploring their biological activity .

Properties

IUPAC Name

piperidin-1-yl-(4-pyrazin-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-16(19-10-2-1-3-11-19)14-6-4-13(5-7-14)15-12-17-8-9-18-15/h4-9,12H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSMDRMQZQLFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(piperidin-1-ylcarbonyl)phenyl]pyrazine
Reactant of Route 2
Reactant of Route 2
2-[4-(piperidin-1-ylcarbonyl)phenyl]pyrazine
Reactant of Route 3
Reactant of Route 3
2-[4-(piperidin-1-ylcarbonyl)phenyl]pyrazine
Reactant of Route 4
Reactant of Route 4
2-[4-(piperidin-1-ylcarbonyl)phenyl]pyrazine
Reactant of Route 5
Reactant of Route 5
2-[4-(piperidin-1-ylcarbonyl)phenyl]pyrazine
Reactant of Route 6
Reactant of Route 6
2-[4-(piperidin-1-ylcarbonyl)phenyl]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.